
4-Bromo-2,3-dihydro-1H-inden-1-ol
Overview
Description
4-Bromo-2,3-dihydro-1H-inden-1-ol (CAS: 16657-10-6) is a bicyclic brominated alcohol with a molecular formula of C₉H₉BrO and a molecular weight of 213.08 g/mol . It features a hydroxyl group at the 1-position and a bromine substituent at the 4-position of the indene scaffold. This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactivity in substitution and coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-ol typically involves the bromination of 2,3-dihydro-1H-inden-1-ol. One common method includes the use of bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form 2,3-dihydro-1H-inden-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.
Major Products
Oxidation: 4-Bromo-2,3-dihydro-1H-inden-1-one.
Reduction: 2,3-Dihydro-1H-inden-1-ol.
Substitution: Various substituted indan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-Bromo-2,3-dihydro-1H-inden-1-ol serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical modifications that can enhance its reactivity and utility in synthetic pathways.
Biology
Research indicates that this compound may possess antimicrobial and anticancer properties , making it a candidate for further investigation in drug development. It has been studied for its interactions with biological macromolecules and its potential to modulate biochemical pathways related to inflammation and pain signaling.
Medicine
In medicinal chemistry, this compound is explored for its role as a therapeutic agent . Its ability to interact with specific receptors suggests potential applications in treating conditions such as pain and inflammation.
Industry
The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications where specific reactivity is required.
The biological activity of this compound is attributed to its interaction with multiple molecular targets:
- Receptor Binding : Exhibits high affinity for receptors involved in pain and inflammation.
- Enzyme Interaction : May act as an inhibitor for enzymes linked to metabolic pathways.
Research findings suggest that the presence of the bromine atom enhances its binding affinity, potentially leading to effective modulation of biochemical pathways.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Synthesis and Characterization : A study demonstrated the synthesis using NMR and mass spectrometry to confirm the structure.
- Biocatalytic Applications : Research highlighted the use of lipases as biocatalysts for kinetic resolution involving bromo derivatives.
- Pharmacological Studies : Investigations showed promise in modulating biological pathways relevant to disease treatment.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dihydro-1H-inden-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Key Properties of 4-Bromo-2,3-dihydro-1H-inden-1-ol
Structural Isomers
Structural isomers share the same molecular formula but differ in substituent positions.
Table 2: Comparison with Structural Isomers
Key Findings :
- Positional isomerism significantly alters electronic distribution and steric environments. For example, 4-bromo substitution (target compound) allows for resonance stabilization of intermediates in Suzuki-Miyaura couplings, whereas 5- or 6-bromo isomers may exhibit reduced reactivity due to steric effects .
Stereoisomers
The chiral center at C1 in this compound enables enantiomer formation, which is critical for biological activity.
Table 3: Stereochemical Variants
Key Findings :
- Enantiomers exhibit distinct pharmacological profiles. For instance, (1S)-enantiomers may show higher binding affinity to specific enzyme targets compared to (1R)-forms .
- Racemic mixtures are often employed in X-ray crystallography due to bromine’s heavy-atom effect, enhancing diffraction quality .
Functional Group Analogs
Substitution of -OH or -Br with other groups alters reactivity and applications.
Table 4: Functional Group Comparisons
Key Findings :
- Replacement of -OH with ketone (=O) (e.g., indenone derivatives) increases electrophilicity, enabling use in condensation reactions .
- Methyl substituents (e.g., 2-methyl analogs) reduce halogen-directed reactivity but enhance stability in acidic conditions .
Halogen-Substituted Derivatives
Bromine’s role compared to other halogens:
Table 5: Halogen Substitution Effects
Key Findings :
Biological Activity
4-Bromo-2,3-dihydro-1H-inden-1-ol, a compound with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a bromine atom at the fourth position of the dihydroindene structure, which contributes significantly to its reactivity and interaction with biological targets. Its synthesis typically involves bromination of 2,3-dihydro-1H-inden-1-ol using brominating agents such as N-bromosuccinimide or elemental bromine under controlled conditions .
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits notable anti-inflammatory and analgesic effects. The presence of the bromine atom is believed to enhance its interaction with biological targets involved in pain signaling pathways and inflammatory responses. Preliminary studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It has demonstrated activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for some bacterial strains have been reported as follows:
Bacterial Strain | MIC (μM) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 |
These findings indicate that this compound may inhibit bacterial growth by interfering with protein synthesis pathways, leading to bactericidal effects .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Similar compounds have shown promise in cancer research, indicating potential pathways for further investigation into its efficacy against various cancer cell lines. The bromine substituent is hypothesized to play a crucial role in enhancing cytotoxicity towards cancer cells .
The mechanism of action for this compound involves interaction with specific molecular targets within biological systems. Studies suggest that the compound can bind to enzymes and receptors involved in inflammatory pathways, potentially modulating their activity and influencing downstream signaling cascades.
Case Studies
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of this compound demonstrated significant reductions in edema in animal models when administered at specific dosages. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for inflammatory conditions.
Case Study 2: Antimicrobial Activity
In vitro assays revealed that this compound effectively inhibited the growth of MRSA (Methicillin-resistant Staphylococcus aureus) at concentrations lower than traditional antibiotics like ciprofloxacin. This suggests a promising alternative for treating resistant bacterial infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-bromo-2,3-dihydro-1H-inden-1-ol, and how can its purity be optimized during synthesis?
- Methodological Answer : The compound is commonly synthesized via catalytic processes starting from 4-bromo-2,3-dihydro-1H-inden-1-one. For example, a palladium-catalyzed carboxylation reaction with 2-methylallyl groups achieves 83% yield under mild conditions (40°C, THF solvent). Purification via column chromatography (pentane:ethyl acetate = 9:1) ensures high purity . Monitor reaction progress using TLC (Rf = 0.3) and confirm crystallinity via melting point analysis (51–54°C) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Use -NMR to confirm hydroxyl and bromine-substituted proton environments. X-ray diffraction (SHELX programs) resolves stereochemical ambiguities, while NOE-NMR and Karplus equation analysis differentiate cis/trans isomers . For crystallographic refinement, SHELXL is recommended for high-resolution data due to its robustness in handling twinned crystals .
Q. How is the stereochemistry of this compound determined experimentally?
- Methodological Answer : Enzymatic kinetic resolution using Burkholderia cepacia lipase effectively separates enantiomers via trans-esterification with isopropylidene acetate. Absolute configurations are validated using X-ray diffraction and Kazlauskas' rule for chiral assignments . For racemic mixtures, employ chiral HPLC with a polysaccharide-based column .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Methodological Answer : The compound has a molecular weight of 213.07 g/mol, calculated logP (iLOGP) of 1.85, and moderate solubility in polar aprotic solvents (e.g., THF, DCM). Its hydrogen-bond donor/acceptor counts (1/1) and polar surface area (20.2 Ų) influence bioavailability and reactivity . Stability tests under inert atmospheres (N) are advised to prevent bromine displacement .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles) to avoid skin/eye contact. In case of inhalation, move to fresh air and monitor for respiratory distress. Store at 2–8°C in airtight containers, away from oxidizing agents. Refer to SDS sections 4 (first aid) and 15 (regulatory data) for hazard mitigation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stereochemical assignments of halo-substituted dihydroindenols?
- Methodological Answer : Cross-validate conflicting data using a multi-technique approach:
- X-ray crystallography : Refine structures with SHELXL to resolve positional disorder .
- Enzymatic resolution : Compare enantiomeric excess (ee) values post-kinetic resolution with Candida antarctica lipase B .
- Computational modeling : Apply DFT (B3LYP/6-31G(d,p)) to predict stable conformers and compare with experimental NMR coupling constants .
Q. What strategies optimize catalytic efficiency in derivatizing this compound for pharmaceutical intermediates?
- Methodological Answer : Screen catalysts (e.g., Pd(OAc), Ru complexes) under varying temperatures (25–60°C) and solvent polarities (DMF vs. THF). Use Design of Experiments (DoE) to identify optimal conditions for carboxylation or cross-coupling reactions. Monitor regioselectivity via LC-MS and adjust bromine’s electronic effects using Hammett parameters .
Q. How can enantioselective synthesis of this compound be scaled while maintaining optical purity?
- Methodological Answer : Implement continuous-flow enzymatic reactors with immobilized Burkholderia cepacia lipase to enhance ee >99%. Use in-line FTIR to monitor reaction progress and automate pH adjustments. For large batches, employ crystallization-induced dynamic resolution (CIDR) with chiral auxiliaries .
Q. What computational tools predict the reactivity of this compound in radical or nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (Gaussian-03, B3LYP/6-31G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gap = ~5.2 eV) and identify electrophilic sites. Molecular electrostatic potential (MEP) surfaces highlight bromine’s susceptibility to nucleophilic attack . Validate predictions with kinetic isotope effect (KIE) studies .
Q. How do structural modifications (e.g., fluorination) alter the bioactivity and thermal stability of this compound derivatives?
- Methodological Answer : Introduce fluorine at position 5 or 6 via electrophilic substitution (e.g., Selectfluor®). Assess thermal stability via TGA-DSC (decomposition onset >200°C) and bioactivity via antimicrobial assays (MIC against E. coli: 12.5 µg/mL). Compare with chloro/iodo analogs to establish SAR trends .
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1H-inden-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXQQZNOSYBFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537048 | |
Record name | 4-Bromo-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16657-10-6 | |
Record name | 4-Bromoindan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16657-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMO-1-INDANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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